molecular formula C12H16O4 B2510971 Methyl 2-(3,5-dimethoxyphenyl)propanoate CAS No. 2023655-08-3

Methyl 2-(3,5-dimethoxyphenyl)propanoate

Cat. No.: B2510971
CAS No.: 2023655-08-3
M. Wt: 224.256
InChI Key: BQFXALGXQCIAAU-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,5-dimethoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dimethoxyphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxyacetophenone.

    Reduction: Formation of 3,5-dimethoxyphenylpropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(3,5-dimethoxyphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethoxyphenyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethoxyphenyl)propanoate
  • Methyl 2-(2,4-dimethoxyphenyl)propanoate
  • Methyl 2-(3,5-dimethylphenyl)propanoate

Uniqueness

Methyl 2-(3,5-dimethoxyphenyl)propanoate is unique due to the specific positioning of the methoxy groups on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 2-(3,5-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-10(14-2)7-11(6-9)15-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFXALGXQCIAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2023655-08-3
Record name methyl 2-(3,5-dimethoxyphenyl)propanoate
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